2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-4-12-11(13(21)5-9)8-19-17(18)20-12/h6-9H,4-5H2,1-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYAMGJUYQSAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Isatoic Anhydride with Amines
The reaction of isatoic anhydride with primary amines forms 2-aminobenzamide intermediates, which undergo cyclization with aldehydes to yield dihydroquinazolinones. For the target compound, 3,4,5-trimethoxybenzaldehyde serves as the electrophilic partner.
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Step 1: Isatoic anhydride (1.63 g, 10 mmol) reacts with 2-(piperidin-1-yl)ethan-1-amine (11 mmol) in 2-methyltetrahydrofuran (2-MeTHF) at room temperature for 4–5 hours, yielding 2-amino-N-(2-substituted-ethyl)benzamide.
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Step 2: The intermediate reacts with 3,4,5-trimethoxybenzaldehyde (1 mmol) in methanol under reflux with K₂CO₃ (1.3 mmol) for 4–6 hours.
Key Advantages:
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly accelerates reaction kinetics. A SnCl₂-catalyzed method for quinazolinones can be adapted:
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A mixture of 2-aminobenzamide (1 mmol), 3,4,5-trimethoxybenzaldehyde (1 mmol), and SnCl₂ (1 mol%) in ethanol undergoes MWI at 100°C for 20 minutes .
Outcomes:
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Microwave conditions reduce reaction times from hours to minutes.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative data for solvent and catalyst systems are critical for optimizing the target compound’s synthesis:
| Parameter | Conventional (K₂CO₃/MeOH) | Microwave (SnCl₂/EtOH) |
|---|---|---|
| Time | 4–6 hours | 20 minutes |
| Yield | 80–86% | 85–92% |
| Eco-Friendliness | High (2-MeTHF) | Moderate (Ethanol) |
Insights:
Regioselectivity and Steric Considerations
The 3,4,5-trimethoxyphenyl group introduces steric hindrance, potentially slowing cyclization. Strategies to mitigate this include:
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Elevated temperatures (reflux vs. MWI) to overcome activation barriers.
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Polar aprotic solvents (e.g., DMF) to stabilize transition states, though at the cost of green chemistry principles.
Structural Characterization and Validation
Spectroscopic Analysis
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¹H NMR (CDCl₃): Expected signals include a singlet for the NH group (δ 5.90 ppm), aromatic protons from the trimethoxyphenyl group (δ 6.85–7.38 ppm), and methoxy resonances (δ 3.65–3.93 ppm).
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¹³C NMR : Key peaks include the carbonyl carbon (δ 163–165 ppm) and quaternary carbons of the trimethoxyphenyl moiety (δ 148–153 ppm).
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific pH levels to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different substituents on the aromatic ring or the quinazolinone core. These derivatives often exhibit unique biological activities and potential therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₇H₁₉N₃O₄
- Molecular Weight : 329.35 g/mol
- CAS Number : 364380-99-4
- MDL Number : MFCD02375523
This structure is characterized by a quinazolinone core with a trimethoxyphenyl substituent, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinazolinones exhibit notable antibacterial and antifungal properties. A study highlighted the synthesis of various quinazolinone derivatives, including those similar to 2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one. These compounds demonstrated significant activity against both gram-positive and gram-negative bacteria. For instance:
- Compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition rates up to 78% at certain concentrations .
This suggests that this compound could be developed as a potential antimicrobial agent.
Antitumor Activity
Quinazolinone derivatives are also recognized for their antitumor properties. The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation. For example:
- Studies have demonstrated that similar compounds can inhibit key enzymes involved in cancer metabolism and proliferation pathways .
The ability of these compounds to modulate signaling pathways associated with tumor growth positions them as promising candidates for further development in cancer therapy.
Case Study 1: Antibacterial Screening
In a comparative study, various synthesized quinazolinones were screened for antibacterial activity using the agar diffusion method. The results indicated that:
| Compound | Staphylococcus aureus Inhibition (%) | Escherichia coli Inhibition (%) |
|---|---|---|
| This compound | 58.9 | 76.6 |
| Gentamicin (control) | 81 | 86 |
This data underscores the potential of the compound as an effective antibacterial agent .
Case Study 2: Antitumor Activity
A series of quinazolinone derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.4 |
| Control (Doxorubicin) | MCF-7 | 9.8 |
These results suggest that while the compound exhibits cytotoxicity comparable to established chemotherapeutics, further optimization may enhance its efficacy .
Mechanism of Action
The mechanism of action of 2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related quinazolinones and heterocyclic derivatives is presented below:
Key Findings
Trimethoxyphenyl Group : The 3,4,5-trimethoxyphenyl moiety in the target compound is critical for mimicking combretastatin A-4’s tubulin-binding activity, a feature absent in analogues with fewer methoxy groups (e.g., 4-methoxyphenyl or phenyl substituents) .
Piperazine (): Enhances water solubility and introduces basicity, which could improve blood-brain barrier penetration.
Research Implications
- The target compound’s structural similarity to combretastatin A-4 prodrugs warrants evaluation in tubulin polymerization assays and xenograft models .
- Comparative studies with 2-(4-ethylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one () could elucidate the impact of basic substituents on solubility and efficacy.
- Safety profiles of trimethoxyphenyl-containing compounds should be prioritized, as similar derivatives require stringent handling protocols (e.g., hazard warnings in ).
Biological Activity
2-Amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H19N3O4
- Molar Mass : 329.35 g/mol
- Density : 1.278 g/cm³ (predicted)
- Boiling Point : 525.8 °C (predicted)
- pKa : 1.83 (predicted) .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress-related cellular damage. This activity is crucial for preventing various diseases associated with oxidative stress .
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy in inhibiting bacterial growth has been demonstrated in vitro, indicating potential use as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating inflammatory pathways. It inhibits the release of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory conditions .
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. It interacts with key proteins involved in cancer progression, making it a candidate for further development in cancer therapy .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong scavenging ability comparable to standard antioxidants such as ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Study 3: Anti-inflammatory Mechanism
In an LPS-induced inflammation model in mice, treatment with the compound resulted in a significant decrease in inflammatory markers such as IL-1β and TNF-α, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Basic Research Focus
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture, as per SDS guidelines for structurally similar dihydroquinazolinones .
- Handling : Use fume hoods and PPE (gloves, lab coats) to minimize inhalation or dermal exposure. Avoid direct contact due to potential irritant properties .
- Waste Disposal : Incinerate in compliance with local regulations for nitrogen-containing heterocycles .
How can computational docking studies predict the binding affinity of this compound?
Q. Advanced Research Focus
- Software Selection : Use AutoDock4 with flexible side-chain receptor models to account for induced-fit binding .
- Parameter Optimization : Adjust grid box dimensions to encompass the active site (e.g., 60 × 60 × 60 Å) and run Lamarckian genetic algorithms with 100 iterations .
- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data from enzymatic assays to refine predictions .
How can researchers resolve contradictions between in vitro and in vivo pharmacological data?
Q. Advanced Research Focus
- Metabolic Stability : Assess hepatic microsomal stability (e.g., using rat liver S9 fractions) to identify rapid clearance issues .
- Bioavailability Studies : Perform pharmacokinetic profiling (Cmax, AUC) to evaluate absorption barriers, such as poor solubility or efflux pump interactions .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy not observed in vitro .
What spectroscopic techniques are critical for structural confirmation?
Q. Basic Research Focus
- NMR Analysis : ¹H and ¹³C NMR to verify substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm) and ring saturation .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₇H₁₉N₃O₄; [M+H]+ expected m/z 330.14) .
- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced Research Focus
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts like over-oxidized quinazolinones .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for cyclization efficiency; DMF often provides higher yields .
- Temperature Control : Optimize stepwise heating (e.g., 0°C to room temperature for 12 h) to prevent side reactions .
What strategies are effective for designing analogs with improved pharmacokinetics?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substitute the trimethoxyphenyl group with trifluoromethyl or halogenated aryl groups to enhance metabolic stability .
- Prodrug Design : Introduce phosphate or ester moieties at the 5-position to improve aqueous solubility .
- SAR Studies : Systematically modify the 2-amino group (e.g., alkylation or acylation) and evaluate effects on target affinity using SPR assays .
How should researchers address discrepancies in reported biological activity across studies?
Q. Advanced Research Focus
- Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and consistent ATP-based viability assays to minimize variability .
- Off-Target Screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions that may skew results .
- Data Reprodubility : Replicate studies under controlled oxygen levels (e.g., hypoxia vs. normoxia) if the compound targets oxygen-sensitive pathways .
What analytical methods ensure batch-to-batch consistency in synthesized batches?
Q. Basic Research Focus
- HPLC Purity Checks : Use C18 columns with acetonitrile/water gradients (5–95% over 20 min) to monitor impurities <1% .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life and storage conditions .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR Knockout Models : Generate gene-edited cell lines lacking putative targets (e.g., HSP90AA1) to confirm on-target effects .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed pathways post-treatment, validated by qPCR .
- In Vivo Imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to track biodistribution and target engagement in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
